1-(4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine atoms in the structure often enhances the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl groups: This step may involve nucleophilic aromatic substitution reactions using fluorinated benzene derivatives.
Attachment of the piperazine ring: This can be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates and selectivity.
Optimization of temperature and pressure: To ensure efficient conversion of reactants to products.
Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-4-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine
- 1-(2-bromophenyl)-4-[1-(4-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine
Uniqueness
The presence of fluorine atoms in 1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine may confer unique properties such as:
- Increased stability : Fluorine atoms can enhance the thermal and chemical stability of the compound.
- Enhanced bioavailability : Fluorine can improve the compound’s ability to be absorbed and utilized in biological systems.
Properties
Molecular Formula |
C21H18F2N6 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C21H18F2N6/c22-15-5-7-16(8-6-15)29-21-17(13-26-29)20(24-14-25-21)28-11-9-27(10-12-28)19-4-2-1-3-18(19)23/h1-8,13-14H,9-12H2 |
InChI Key |
DEFHFIZMENVGPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.